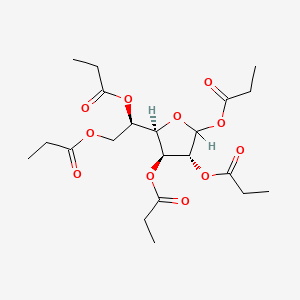

1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose

Description

BenchChem offers high-quality 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,5,6-Penta-O-propanoyl-D-glucofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-propanoyloxy-2-[3,4,5-tri(propanoyloxy)oxolan-2-yl]ethyl] propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O11/c1-6-13(22)27-11-12(28-14(23)7-2)18-19(29-15(24)8-3)20(30-16(25)9-4)21(32-18)31-17(26)10-5/h12,18-21H,6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRJPQKYPCUCSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(C1C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability & Synthetic Control of Peracylated Glucofuranose Derivatives

Executive Summary

In carbohydrate chemistry and nucleoside drug development, the structural integrity of the sugar scaffold is paramount. While D-glucose predominantly exists as a pyranose (six-membered ring) in its thermodynamic ground state, the furanose (five-membered ring) derivatives are critical intermediates for the synthesis of nucleoside analogues, antiviral agents, and RNA modifiers.

This guide addresses the thermodynamic instability of peracylated glucofuranose. Unlike their pyranose counterparts, peracylated furanoses are kinetically favored but thermodynamically labile, prone to ring expansion (isomerization) under acidic or basic conditions. This document provides a validated framework for synthesizing, stabilizing, and characterizing these derivatives, ensuring high fidelity during scale-up.

Theoretical Framework: The Thermodynamic Landscape

To manipulate glucofuranose derivatives effectively, one must understand the energetic forces driving their instability.

Ring Strain and Conformational Analysis

The stability difference between glucopyranose and glucofuranose is dictated by dihedral angle strain and steric hindrance .

-

Glucopyranose: Adopts a

chair conformation, where bulky substituents (hydroxyl/acetyl groups) can occupy equatorial positions, minimizing 1,3-diaxial interactions. This is the global thermodynamic minimum. -

Glucofuranose: Adopts an envelope (

) or twist (

The Kinetic Trap

Despite being less stable, the furanose ring forms faster than the pyranose ring during cyclization (e.g., Fischer glycosidation). This is due to the lower entropic cost of closing a smaller ring. However, if the reaction is allowed to reach equilibrium, the system will "relax" into the pyranose form.

Key Insight: Synthesis of peracylated glucofuranose requires kinetic trapping —stopping the reaction or locking the structure before thermodynamic equilibrium (ring expansion) occurs.

Visualization: Energy Landscape

The following diagram illustrates the energy wells of the respective isomers. Note the shallow well of the furanose compared to the deep well of the pyranose.[1]

Figure 1: Reaction coordinate visualization showing the kinetic favorability of furanose formation versus the thermodynamic stability of the pyranose form.

Synthetic Protocol: The "Locked" Pathway

Direct peracetylation of glucose often yields the pyranose pentaacetate. To guarantee the furanose architecture, we utilize a structural lock strategy involving isopropylidene (acetonide) protection, followed by acetolysis.

Protocol: Synthesis of 1,2,3,5,6-Penta-O-acetyl-D-glucofuranose[2]

Objective: Synthesize the target molecule while preventing ring expansion.

Reagents:

Step 1: Formation of Diacetone Glucose (The Lock)

This step locks the sugar in the furanose form because two acetone molecules bridge C1-C2 and C5-C6, which is geometrically impossible for a pyranose ring.

-

Suspend

-D-glucose (50 g) in dry acetone (1 L). -

Add conc.[4]

(20 mL) dropwise at 0°C. -

Stir at room temperature (RT) for 5 hours. The solution will clarify.

-

Neutralize with

, filter, and concentrate. -

Recrystallize from hexane to obtain 1,2:5,6-Di-O-isopropylidene-

-D-glucofuranose .

Step 2: Acetolysis (The Critical Transformation)

This step replaces the acetonide groups with acetyl groups. Warning: Harsh conditions here will cause ring expansion to pyranose.

-

Dissolve Diacetone Glucose (10 g) in a mixture of Acetic Acid (50 mL) and Acetic Anhydride (50 mL).

-

Cool to 0°C. Add conc.

(0.5 mL) very slowly. -

Critical Control Point: Stir at 0°C–5°C for 24 hours. Do not heat. Heat promotes thermodynamic rearrangement to pyranose.

-

Pour into ice water (500 mL) with vigorous stirring.

-

Extract with Dichloromethane (DCM), wash with saturated

(to remove acid), then brine. -

Dry over

and concentrate. -

Purify via flash chromatography (Hexane:EtOAc 3:1).

Self-Validating Check:

-

If the product is a solid with MP > 110°C, you likely made the pyranose (Failure).

-

The furanose pentaacetate is typically a syrup or low-melting solid (mixture of anomers) that requires careful handling.

Thermodynamic Instability & Isomerization Mechanism

Why does the furanose ring expand? The driving force is the relief of torsional strain. The mechanism typically involves the activation of the anomeric center or the C4-oxygen.

Acid-Catalyzed Ring Expansion (The "Danger Zone")

In the presence of Lewis acids (used in glycosylation) or Bronsted acids, the O-ring opens. The C5-hydroxyl (now an acetyl ester) or the C4-hydroxyl participates.[5]

-

Protonation: The ring oxygen or anomeric acetyl group is protonated.

-

Ring Opening: The C1-O bond cleaves, forming an oxocarbenium ion (acyclic or loosely bound).

-

Recyclization: The C5-OAc oxygen attacks C1 (forming pyranose) because the resulting chair conformation is energetically superior to the reforming of the envelope furanose.

Visualization: Isomerization Pathway

Figure 2: Mechanism of acid-catalyzed ring expansion. Note that while ring opening is reversible, the formation of the pyranose is effectively a thermodynamic sink.

Analytical Characterization

Distinguishing between pyranose and furanose forms is impossible via Mass Spectrometry alone (same mass). NMR Spectroscopy is the gold standard.

1H-NMR Coupling Constants ( )

The coupling constant between the anomeric proton (H1) and H2 is the definitive identifier.

| Feature | ||||

| Ring Size | 5-membered | 5-membered | 6-membered | 6-membered |

| 4.0 – 4.5 Hz | 0 – 1.0 Hz (Singlet-like) | 3.5 – 4.0 Hz | 7.0 – 8.5 Hz | |

| H1 Shift ( | ~6.4 ppm | ~6.1 ppm | ~6.3 ppm | ~5.7 ppm |

| Conformation | Envelope | Envelope | Chair ( | Chair ( |

Interpretation:

-

If you see a doublet with

Hz, you likely have the -

If you see a singlet (or very tight doublet), you have the

-furanose. -

If you see a large doublet (

Hz), you have definitely formed the

References

-

Structural Analysis & NMR: Alexandersson, E., & Nestor, G. (2021). Complete 1H and 13C NMR spectral assignment of D-glucofuranose. Carbohydrate Research.

-

Synthetic Methodology: Wolfrom, M. L., & Thompson, A. (1963).[3] Acetylation of Carbohydrates.[3][4][6][7] Methods in Carbohydrate Chemistry.

-

Thermodynamic Stability: BenchChem. (2025). A Computational Showdown: Unveiling the Stability of Glucofuranose and Glucopyranose.

-

Nucleoside Applications: Snitynsky, R. B., & Lowary, T. L. (2014). Synthesis of nitrogen-containing furanose sugar nucleotides. Organic Letters.

-

Isomerization Mechanisms: Master Organic Chemistry. (2017).[8] Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars.

Sources

- 1. echemi.com [echemi.com]

- 2. spectrabase.com [spectrabase.com]

- 3. thepharmstudent.com [thepharmstudent.com]

- 4. rsc.org [rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 3891-59-6 , 2,3,4,5,6-Penta-O-acetyl-D-glucopyranose , CAS:3891-59-6 [chemsynlab.com]

- 7. umontreal.scholaris.ca [umontreal.scholaris.ca]

- 8. The evolution of comprehensive strategies for furanoid glycal synthesis and their applications - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28598H [pubs.rsc.org]

Solubility profile of glucose pentapropionate in organic solvents

The following guide provides an in-depth technical analysis of the solubility profile of Glucose Pentapropionate (GPP).

Executive Summary

Glucose Pentapropionate (GPP) is a hydrophobic ester derivative of glucose used primarily as a plasticizer in cellulose-based polymers, a metabolic tracer in gluconeogenesis studies, and a lipophilic prodrug scaffold. Unlike its shorter-chain homolog, glucose pentaacetate (GPA), GPP exhibits enhanced lipophilicity due to the presence of five propionyl (

This guide details the solubility thermodynamics of GPP, providing a calculated Hansen Solubility Parameter (HSP) profile to predict compatibility. Key findings indicate that GPP is highly soluble in chlorinated solvents (Chloroform, DCM) and moderately polar esters (Ethyl Acetate), but remains insoluble in water and aliphatic hydrocarbons (Hexane).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the molecule's structural constraints is the first step in predicting solvation behavior. GPP replaces the five hydroxyl protons of glucose with propionyl groups, eliminating hydrogen bond donation capacity while retaining hydrogen bond acceptance sites (ester carbonyls).

| Property | Data | Notes |

| IUPAC Name | 1,2,3,4,6-Penta-O-propionyl-D-glucopyranose | Available as |

| CAS Number | 10556-88-4 ( | Often synthesized as an anomeric mixture. |

| Molecular Formula | Significant increase in hydrocarbon content vs. Acetate ( | |

| Molecular Weight | 460.47 g/mol | ~18% heavier than Glucose Pentaacetate (390.34 g/mol ). |

| Melting Point | 95°C – 110°C | Lower than GPA (~132°C) due to flexible ethyl chains disrupting crystal packing. |

| Physical State | White Crystalline Solid / Viscous Oil | Tendency to supercool into a glass; crystallizes slowly. |

| LogP (Predicted) | ~2.1 - 2.5 | Moderately Lipophilic. |

Theoretical Framework: Hansen Solubility Parameters (HSP)

To provide a robust predictive model for GPP solubility, we utilize the Hansen Solubility Parameter system. A substance dissolves when its energy density matches that of the solvent.[1]

Mechanism of Dissolution:

-

Dispersion (

): Van der Waals forces. GPP has a high -

Polarity (

): Dipole-dipole interactions. The five ester carbonyls create a moderate polarity field, though "diluted" by the ethyl chains compared to acetate. -

Hydrogen Bonding (

): GPP acts strictly as an H-bond acceptor. It requires solvents that are either proton donors (like Chloroform) or have matching dipole/dispersion forces.

Calculated HSP Values (Group Contribution Method)

Estimates based on Van Krevelen/Hoftyzer method.

| Parameter | Value ( | Interpretation |

| 16.5 | Similar to standard aromatics/chlorinated solvents. | |

| 7.8 | Moderate polarity; lower than GPA. | |

| 9.2 | Significant acceptor capability. | |

| 20.4 | Target Solvent Range: 18–22 |

Experimental Solubility Profile

The following table categorizes solvents based on their thermodynamic interaction with GPP.

Legend:

-

Soluble (++): > 100 mg/mL (Instant dissolution)

-

Sparingly Soluble (+): 10–30 mg/mL (Requires heat/sonication)

-

Insoluble (-): < 1 mg/mL

| Solvent Class | Specific Solvent | Solubility | Mechanistic Insight |

| Chlorinated | Chloroform | ++ (Excellent) | Ideal match. The acidic proton of |

| Dichloromethane (DCM) | ++ (Excellent) | Standard solvent for synthesis and extraction. | |

| Esters/Ketones | Ethyl Acetate | ++ (Good) | "Like dissolves like." Excellent for purification/recrystallization. |

| Acetone | ++ (Good) | High solubility, but may cause oiling out during crystallization. | |

| Polar Aprotic | DMSO | ++ (Good) | Solubilizes GPP easily but difficult to remove (high BP). |

| DMF | ++ (Good) | Similar to DMSO; useful for chemical modification reactions. | |

| Alcohols | Ethanol (Cold) | - (Poor) | GPP is too hydrophobic for cold ethanol. |

| Ethanol (Hot) | + (Moderate) | Standard Recrystallization Solvent. Soluble at 70°C, crystallizes upon cooling. | |

| Methanol | -/+ (Poor) | More polar than ethanol; poor solvent for GPP. | |

| Hydrocarbons | Hexane | - (Insoluble) | |

| Toluene | + (Moderate) | Soluble, especially with warming. Good for azeotropic drying. | |

| Aqueous | Water | - (Insoluble) | Hydrophobic effect dominates. |

Protocol: Synthesis & Purification Workflow

The solubility profile dictates the synthesis and purification strategy. The reaction uses Propionic Anhydride (reactant & solvent) and Pyridine (catalyst/base).

Workflow Diagram (DOT)

Figure 1: Standard workflow for the synthesis and purification of Glucose Pentapropionate, leveraging its solubility differential between water (quench) and ethanol (recrystallization).[3][4]

Detailed Methodology

-

Acylation: React D-Glucose with excess Propionic Anhydride (5-6 equiv) in Pyridine.

-

Quench: Pour the hot reaction mixture into Ice Water .

-

Why? GPP is insoluble in water.[5] The excess anhydride hydrolyzes to propionic acid (water-soluble), and pyridine dissolves in the aqueous phase (as pyridinium salt if acid is added). GPP precipitates as a sticky oil or solid.

-

-

Extraction: Extract the precipitate with Dichloromethane (DCM) .

-

Why? DCM is the "Gold Standard" solvent for GPP (See Table). It creates a distinct heavy organic layer.

-

-

Recrystallization: Evaporate DCM. Redissolve the residue in Hot Ethanol (95%) .

Applications in Research & Industry

A. Plasticization of Cellulose Esters

GPP is used to lower the glass transition temperature (

-

Mechanism: The propionyl chains of GPP intercalate between cellulose polymer chains, increasing free volume and reducing inter-chain hydrogen bonding.

-

Advantage: Unlike phthalate plasticizers, GPP is bio-based and non-toxic.

B. Metabolic Tracing (GC-MS)

In metabolic flux analysis, glucose extracted from plasma is derivatized to GPP rather than GPA.

-

Reasoning: The propionyl groups add mass, shifting the molecular ion peak to a higher m/z region (cleaner baseline).

-

Protocol: Glucose is reacted with propionic anhydride, then extracted into Ethyl Acetate for direct GC injection.

References

-

PubChem. (2023). Glucose Pentaacetate (Homolog Reference).[8] National Library of Medicine. [Link]

-

Antoniewicz, M. R., et al. (2011). "Measuring Deuterium Enrichment of Glucose Hydrogen Atoms by Gas Chromatography/Mass Spectrometry." Analytical Chemistry. (Details GPP derivatization and solubility in Ethyl Acetate). [Link]

- Buchanan, C. M., et al. (2003). "Cellulose Ester Compositions." U.S. Patent 20030171458A1. (Details use of GPP as a plasticizer and its melt properties).

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for Group Contribution Method theory).

Sources

- 1. homework.study.com [homework.study.com]

- 2. youtube.com [youtube.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 5. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sutir.sut.ac.th:8080 [sutir.sut.ac.th:8080]

- 7. semanticscholar.org [semanticscholar.org]

- 8. D-Glucopyranose, pentaacetate | C16H22O11 | CID 10293747 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Propanoylated Carbohydrate Derivatives: Synthesis, Characterization, and Applications in Modern Drug Development

Abstract

The strategic chemical modification of carbohydrates is a cornerstone of modern medicinal chemistry and drug development. Among the myriad of possible derivatizations, propanoylation—the introduction of a propanoyl (propionyl) group—serves as a powerful tool to modulate the physicochemical and biological properties of sugar moieties. This guide provides an in-depth exploration of propanoylated carbohydrate derivatives for researchers, scientists, and drug development professionals. We will dissect the causality behind synthetic strategies, detail robust characterization protocols, and examine the functional implications of these derivatives in therapeutic applications, from enhancing bioavailability to crafting sophisticated drug delivery systems.

The Rationale for Propanoylation in Glycochemistry

Carbohydrates are characterized by their high density of hydroxyl groups, which renders them highly polar and often limits their ability to cross biological membranes. Acylation, the process of introducing an acyl group (R-C=O), is a fundamental strategy to mask these hydrophilic groups, thereby increasing lipophilicity. While acetylation is common, the choice of a propanoyl group offers a nuanced advantage. The additional ethyl group in the propanoyl moiety (CH₃CH₂C=O) provides a greater increase in lipophilicity compared to an acetyl group (CH₃C=O), which can significantly enhance a molecule's pharmacokinetic profile.

This modification is central to several drug development strategies:

-

Prodrug Design: Propanoyl esters can be designed to be stable in the digestive tract but are readily cleaved by intracellular esterases, releasing the active, hydroxylated parent drug at the target site.[1]

-

Enhanced Bioavailability: Increased lipophilicity can improve absorption across the gut wall and penetration of the blood-brain barrier.

-

Modulation of Biological Activity: The introduction of propanoyl groups can alter the binding interactions of a carbohydrate with its target protein or enzyme, sometimes leading to enhanced efficacy or a modified activity profile.[2]

-

Scaffolding for Synthesis: Selective propanoylation serves as a protection strategy, allowing chemists to perform reactions on other parts of the carbohydrate molecule.[3]

Synthesis of Propanoylated Carbohydrate Derivatives

The synthesis of these derivatives requires careful consideration of reagents, catalysts, and reaction conditions to control the degree and position of substitution (regioselectivity).

Key Reagents and Mechanistic Insight

The most common reagents for propanoylation are propanoic anhydride and propanoyl chloride.

-

Propanoic Anhydride ((CH₃CH₂CO)₂O): Generally preferred for its milder reactivity and the less corrosive nature of its byproduct (propanoic acid). It is often used with a basic catalyst like pyridine or a hyper-nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).

-

Propanoyl Chloride (CH₃CH₂COCl): More reactive than the anhydride, it is suitable for less reactive hydroxyl groups. Its use generates hydrochloric acid (HCl), which must be scavenged by a stoichiometric amount of a non-nucleophilic base (e.g., pyridine, triethylamine) to prevent acid-catalyzed side reactions.

Causality Behind Catalyst Choice: Pyridine often serves a dual role as both the base and the reaction solvent. It activates the anhydride or acid chloride by forming a highly reactive pyridinium intermediate, which is then attacked by the carbohydrate's hydroxyl group. DMAP is a more potent catalyst because the intermediate it forms is significantly more reactive, allowing for faster reaction times and the acylation of sterically hindered hydroxyls.

Caption: Figure 1: Catalytic mechanism of propanoylation using DMAP.

Controlling Regioselectivity

Achieving regioselectivity is the most significant challenge in carbohydrate chemistry. The primary hydroxyl group (at C-6 in hexopyranoses) is typically the most nucleophilic and least sterically hindered, making it the most reactive. This inherent reactivity can be exploited for selective C-6 propanoylation under carefully controlled conditions (e.g., low temperature, stoichiometric reagents).

For more complex substitution patterns, a combination of protection/deprotection strategies is necessary.[3] For instance, protecting the C-1, C-2, C-3, and C-4 hydroxyls with a bulky group like a benzylidene acetal can isolate the C-6 hydroxyl for selective propanoylation.

Experimental Protocol: Per-O-propanoylation of Methyl α-D-Glucopyranoside

This protocol describes the complete propanoylation of all free hydroxyl groups on a model carbohydrate.

Materials:

-

Methyl α-D-glucopyranoside (1.0 eq)

-

Propanoic Anhydride (10.0 eq)

-

Pyridine (Anhydrous, as solvent)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve methyl α-D-glucopyranoside and DMAP in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Scientist's Note: An inert atmosphere is crucial to prevent the hydrolysis of propanoic anhydride by moisture. Cooling the reaction controls the initial exothermic reaction.

-

-

Addition of Reagent: Add propanoic anhydride dropwise to the cooled solution over 15 minutes.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Scientist's Note: The disappearance of the polar starting material spot and the appearance of a single, non-polar product spot indicates reaction completion.

-

-

Workup - Quenching: Cool the reaction mixture back to 0°C and slowly add cold water to quench any excess propanoic anhydride.

-

Workup - Extraction: Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove propanoic acid), and brine.

-

Scientist's Note: The acid wash is critical for removing the pyridine catalyst, which can complicate purification. The bicarbonate wash neutralizes any remaining acid.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tetra-O-propanoylated product. Recent advances also utilize recycling high-performance liquid chromatography (R-HPLC) for achieving purities of ≥99.5%.[4][5]

Characterization and Analytical Workflow

Unambiguous characterization is essential to confirm the structure and purity of the synthesized derivatives. A multi-technique approach is standard practice.[6][7]

Caption: Figure 2: Standard workflow for the purification and characterization of derivatives.

Spectroscopic and Chromatographic Techniques

| Technique | Information Provided | Typical Observations for Propanoylated Derivatives |

| ¹H NMR | Provides information on the number, environment, and connectivity of protons. | Appearance of characteristic signals for the propanoyl group: a triplet around 1.1 ppm (CH₃) and a quartet around 2.3 ppm (CH₂). The carbohydrate ring protons typically shift downfield upon acylation. |

| ¹³C NMR | Shows all unique carbon atoms in the molecule. | Appearance of a carbonyl carbon signal around 170-175 ppm and signals for the ethyl group carbons. |

| Mass Spectrometry (ESI-MS, MALDI) | Determines the molecular weight of the compound and provides fragmentation patterns.[8] | The molecular ion peak ([M+Na]⁺ or [M+H]⁺) will correspond to the mass of the carbohydrate plus the mass of the added propanoyl groups. |

| HPLC | Assesses the purity of the compound and can be used for purification.[8] | A pure compound will show a single, sharp peak under various solvent conditions. |

Applications in Drug Development and Therapeutics

The versatility of propanoylated carbohydrates makes them valuable in numerous therapeutic contexts.[9]

Prodrugs for Enhanced Delivery

A primary application is in creating prodrugs of polar therapeutics. By masking hydroxyl groups with propanoyl esters, a molecule's lipophilicity is increased, facilitating its passage through cell membranes. Once inside the cell, ubiquitous esterase enzymes hydrolyze the ester bonds, releasing the active drug. This strategy is particularly relevant for improving the oral bioavailability of carbohydrate-based drugs or for targeting intracellular processes.[1]

Caption: Figure 3: Mechanism of intracellular activation for a propanoylated prodrug.

Carbohydrate-Based Therapeutics

Many drugs are themselves carbohydrate derivatives. Propanoylation can directly influence their biological function. Studies have shown that the regioselective acylation of sugar-based drugs can significantly alter their antimicrobial, antifungal, or antitumor activities.[2] This is because the size and lipophilicity of the propanoyl groups can affect how the drug fits into the binding pocket of a target protein or how it interacts with a biological membrane. There is a growing trend in developing carbohydrate-based drugs for a range of diseases, including cancer and bacterial infections.[10]

Advanced Drug Delivery Systems

Propanoylated carbohydrates can be incorporated into more complex drug delivery vehicles.[11] For instance, they can be used to functionalize polymers or lipids in nanoparticle formulations.[1][12] In this context, the carbohydrate moiety can act as a targeting ligand for specific cell surface receptors, while the propanoyl groups help to stabilize the nanoparticle structure or control the release rate of an encapsulated drug.

Conclusion and Future Perspectives

Propanoylation is a subtle yet potent modification in the synthetic chemist's toolkit. It provides a reliable method for tuning the lipophilicity of carbohydrates, which has profound implications for drug design and delivery. The ability to control the site and degree of propanoylation through regioselective techniques allows for the precise engineering of molecules with optimized pharmacokinetic and pharmacodynamic properties.

Future research will likely focus on developing more sophisticated and scalable regioselective propanoylation methods, possibly through enzymatic or organocatalytic routes.[13] Furthermore, as our understanding of the glycome deepens, the targeted propanoylation of complex oligosaccharides will open new avenues for creating novel therapeutics that can modulate cell signaling, immune responses, and host-pathogen interactions.[14]

References

- Characterization of carbohydrates using a combination of derivatization, high-performance liquid chromatography and mass spectrometry.PubMed.

- Transformations of carbohydrate derivatives enabled by photocatalysis and visible light photochemistry.PubMed Central (PMC).

- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies.Royal Society of Chemistry.

- An overview on the synthesis of carbohydrate-based molecules with biological activity related to neurodegenerative diseases.PubMed Central (PMC).

- Exploring Carbohydrates for Therapeutics: A Review on Future Directions.PubMed Central (PMC).

- Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography.Chemical Communications (RSC Publishing).

- Pharmaceutical Research Applications of Carbohydrates and Polysaccharides.Merck.

- A comprehensive lab cookbook for creating carbohydrate modified proteins for therapeutic applications.PubMed Central (PMC).

- Characterization and Analysis of Food-Sourced Carbohydrates.PubMed.

- Synthesis and Applications of Carbohydrate-Based Organocatalysts.MDPI.

- Advancements in Carbohydrate Scaffold Synthesis: Exploring Prins Cyclization Methodology.MDPI.

- Characterization of carbohydrates and related products.Elsevier.

-

Synthetic polymers functionalized by carbohydrates: A review. ResearchGate. Available at: [Link]

- Macromolecules: Synthesis, antimicrobial, POM analysis and computational approaches of some glucoside derivatives bearing acyl moieties.PubMed Central (PMC).

- Lipids, Carbohydrates, And Applications To Drug Delivery.SpiroChem.

- Molecular simulations of carbohydrates and protein-carbohydrate interactions: motivation, issues and prospects.PubMed Central (PMC).

- Pharmaceutical Importance of Carbohydrates Drugs, Uses & Application.Blog.

- Carbohydrates Used in Polymeric Systems for Drug Delivery: From Structures to Applications.MDPI.

- Nutritional Characterization of Carbohydrates and the Application of High-Performance Ion Chromatography.Food Safety Magazine.

- Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography.PubMed Central (PMC).

Sources

- 1. Lipids, Carbohydrates, And Applications To Drug Delivery | SpiroChem [spirochem.com]

- 2. Macromolecules: Synthesis, antimicrobial, POM analysis and computational approaches of some glucoside derivatives bearing acyl moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization and Analysis of Food-Sourced Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. legacyfileshare.elsevier.com [legacyfileshare.elsevier.com]

- 8. Characterization of carbohydrates using a combination of derivatization, high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring Carbohydrates for Therapeutics: A Review on Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmaceutical Importance of Carbohydrates Drugs, Uses & Application | Blog [aurigeneservices.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Molecular simulations of carbohydrates and protein-carbohydrate interactions: motivation, issues and prospects - PMC [pmc.ncbi.nlm.nih.gov]

Melting point and physical characteristics of crystalline glucofuranose esters

An In-Depth Technical Guide to the Melting Point and Physical Characteristics of Crystalline Glucofuranose Esters

Abstract

Glucofuranose esters, a class of carbohydrate derivatives where the furanose form of glucose is stabilized and functionalized, are of paramount importance in medicinal chemistry and materials science. Their crystalline nature, governed by intricate structure-property relationships, dictates critical parameters such as solubility, stability, and bioavailability. This guide provides a comprehensive exploration of the factors influencing the melting point and physical characteristics of these crystalline esters. We will delve into the causality behind their thermal behavior, present quantitative data for a range of derivatives, and provide detailed experimental protocols for their synthesis and characterization, offering a foundational resource for researchers, scientists, and drug development professionals.

The Structural Foundation: From Glucose to Crystalline Ester

Glucose in solution exists as an equilibrium mixture of cyclic isomers, predominantly the six-membered pyranose form, with the five-membered furanose form being a minor component. However, the furanose scaffold is a key structural motif in many biologically active molecules, including certain nucleoside analogues. The inherent instability of the free glucofuranose can be overcome by derivatization, most commonly by forming an acetal at the 1- and 2-positions (e.g., 1,2-O-isopropylidene-α-D-glucofuranose) and by esterifying the remaining free hydroxyl groups.[1] This strategy not only locks the molecule into the furanose conformation but also provides a pathway to crystalline solids with distinct and predictable physical properties.[2]

The ability to obtain glucofuranose esters as crystalline solids is invaluable. Crystallinity ensures high purity, chemical stability, and a defined three-dimensional structure, which are critical for pharmaceutical development and advanced material applications.[2]

Core Principles: Factors Governing Melting Point and Crystallinity

The melting point of a crystalline solid is a direct measure of the energy required to overcome the intermolecular forces holding the molecules together in a crystal lattice. For glucofuranose esters, this is a multifactorial property dictated by molecular structure and the resulting intermolecular interactions.

The Influence of the Ester Substituent

The nature of the acyl groups esterified to the glucofuranose core is a primary determinant of the compound's melting point.

-

Acyl Chain Length: For aliphatic esters, increasing the length of the saturated hydrocarbon chain generally increases the melting point. Longer chains provide greater surface area for van der Waals interactions, strengthening the crystal lattice. However, this trend can be complex. For instance, in the 1,2-O-isopropylidene-3,5,6-tri-O-acyl series, the lauroyl (C12) derivative melts at 62-64°C, while the myristoyl (C14) derivative melts lower at 55-56°C, suggesting that optimal packing arrangements can be disrupted as chain length increases, before the van der Waals forces dominate at much greater lengths.[3]

-

Saturation and Unsaturation: The presence of carbon-carbon double bonds in the acyl chain introduces "kinks," which disrupt the efficient packing of molecules in the crystal lattice.[4] This reduction in packing efficiency weakens the intermolecular van der Waals forces, leading to a significant decrease in the melting point.

-

Aromatic vs. Aliphatic Groups: Aromatic esters, such as benzoates, tend to have significantly higher melting points than their aliphatic counterparts. The planar, rigid nature of aromatic rings promotes strong π-π stacking interactions between molecules, in addition to van der Waals forces. This leads to a more stable and tightly packed crystal lattice that requires more energy to disrupt. This is clearly demonstrated by comparing the high melting point of 1,2-O-isopropylidene-3,5,6-tri-O-(4-chlorobenzoyl)-α-D-glucofuranose (165-166°C) with the much lower melting points of the long-chain aliphatic esters.[3]

-

Steric Hindrance and Branching: Bulky or branched acyl groups, like pivaloyl esters, can hinder efficient crystal packing, which may lead to lower melting points compared to their linear isomers.

The Role of the Glucofuranose Core and Protecting Groups

The central sugar ring and its non-ester substituents also play a critical role.

-

Protecting Groups: The 1,2-O-isopropylidene group is a common protecting group that imparts significant conformational rigidity to the furanose ring. This rigidity facilitates the formation of a well-ordered crystal lattice. The presence of other protecting groups, such as benzyl ethers, also significantly influences the molecule's shape, polarity, and potential for intermolecular interactions.[1]

-

Hydrogen Bonding: For partially esterified glucofuranose derivatives with free hydroxyl groups, hydrogen bonding is a dominant intermolecular force. These strong, directional bonds contribute significantly to lattice energy, resulting in substantially higher melting points compared to fully esterified analogues where this potential is absent.[5]

The interplay of these factors is visually summarized in the diagram below.

Caption: Key factors influencing the melting point of glucofuranose esters.

Quantitative Data: Melting Points of Crystalline Glucofuranose Esters

The following table summarizes the reported melting points for a selection of crystalline 1,2-O-isopropylidene-α-D-glucofuranose derivatives, illustrating the principles discussed above.

| Compound Name | Key Substituents | Melting Point (°C) | Reference(s) |

| 1,2-O-Isopropylidene-α-D-glucofuranose | Triol (no esters) | 156-163 | |

| 1,2-O-Isopropylidene-3,5,6-tri-O-acetyl-α-D-glucofuranose | 3x Acetyl (C2) | 116-117 | [3] |

| 1,2-O-Isopropylidene-3,5,6-tri-O-lauroyl-α-D-glucofuranose | 3x Lauroyl (C12) | 62-64 | [3] |

| 1,2-O-Isopropylidene-3,5,6-tri-O-myristoyl-α-D-glucofuranose | 3x Myristoyl (C14) | 55-56 | [3] |

| 1,2-O-Isopropylidene-3,5,6-tri-O-(4-t-butylbenzoyl)-α-D-glucofuranose | 3x 4-t-butylbenzoyl (Aromatic) | 80-81 | [3] |

| 1,2-O-Isopropylidene-3,5,6-tri-O-(4-chlorobenzoyl)-α-D-glucofuranose | 3x 4-chlorobenzoyl (Aromatic, Halogenated) | 165-166 | [3] |

| 3,5,6-Tri-O-benzoyl-1,2-O-isopropylidene-α-D-glucofuranose | 3x Benzoyl (Aromatic) | Crystalline Solid | [2] |

| 3,5,6-Tri-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose | 3x Benzyl (Ether, not Ester) | Crystalline Solid | [1] |

Note: For some compounds, a specific melting point was not found in the literature, but they are available commercially as crystalline solids, indicating a defined melting point.

Experimental Methodologies for Synthesis and Characterization

A self-validating experimental workflow is crucial for ensuring the synthesis of the correct, pure crystalline product. The following protocols provide a robust framework.

Overall Workflow

The general process involves preparing the protected glucofuranose core, followed by esterification, purification, and comprehensive characterization.

Caption: Experimental workflow for synthesis and characterization.

Protocol 1: Synthesis of 1,2-O-Isopropylidene-3,5,6-tri-O-acyl-α-D-glucofuranose

This protocol is adapted from established methods for the direct acylation of 1,2-O-isopropylidene-α-D-glucofuranose.[3]

A. Preparation of 1,2-O-Isopropylidene-α-D-glucofuranose (2)

-

Rationale: The starting material, D-glucose, is first converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, followed by selective acidic hydrolysis to remove the more labile 5,6-isopropylidene group, yielding the desired triol.

-

Procedure:

-

Suspend D-glucose in anhydrous acetone containing a catalyst (e.g., H₂SO₄ or I₂). Stir at room temperature until TLC indicates the consumption of starting material.

-

Neutralize the reaction, filter, and evaporate the solvent to yield crude 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

-

Dissolve the crude diacetal in 50% aqueous acetic acid. Stir at room temperature for 6-8 hours, monitoring by TLC.

-

Neutralize the solution carefully with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, evaporate the solvent, and recrystallize the resulting solid from a suitable solvent (e.g., methanol) to yield pure 1,2-O-isopropylidene-α-D-glucofuranose as white needles.[3]

-

B. Tri-esterification

-

Rationale: The three free hydroxyl groups of the monoacetal (2) are acylated using an excess of an acylating agent in the presence of a base to neutralize the acidic byproduct.

-

Procedure:

-

Dissolve 1,2-O-isopropylidene-α-D-glucofuranose (1 equivalent) in anhydrous dichloromethane and triethylamine (a slight excess over the acylating agent).

-

Cool the solution in an ice bath.

-

Add the acylating agent (e.g., acyl chloride or anhydride, ~4 molar equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 8-10 hours, monitoring completion by TLC.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).

-

Combine the pure fractions and evaporate the solvent. Recrystallize the resulting solid from a suitable solvent pair (e.g., ethyl acetate-hexane) to obtain the final crystalline product.[3]

-

Protocol 2: Thermal Characterization

A. Capillary Melting Point Determination

-

Rationale: A simple, effective method for determining the temperature range over which the crystalline solid transitions to a liquid.

-

Procedure:

-

Load a small amount of the dry, crystalline sample into a capillary tube.

-

Place the tube in a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. Report this range as the melting point.

-

B. Differential Scanning Calorimetry (DSC)

-

Rationale: DSC provides more detailed thermal information, including the precise onset of melting and the enthalpy of fusion (ΔHfus), which is the energy required for the phase transition.

-

Procedure:

-

Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that brackets the expected melting point.

-

The melting event will be recorded as an endothermic peak on the resulting thermogram.

-

Analyze the peak to determine the onset temperature (melting point) and the integrated peak area (enthalpy of fusion).

-

Conclusion

The melting point and physical characteristics of crystalline glucofuranose esters are governed by a delicate balance of structural features and intermolecular forces. The strategic selection of acyl substituents—considering their chain length, aromaticity, and saturation—along with the management of hydrogen bonding potential, allows for the rational design and synthesis of derivatives with tailored thermal properties. The experimental protocols detailed herein provide a reliable framework for the synthesis, purification, and characterization of these valuable compounds. A thorough understanding of these principles is essential for professionals in drug development and materials science who rely on the precise control of the solid-state properties of these versatile carbohydrate derivatives.

References

-

Kawsar, S. M. A., et al. (2021). Synthesis, and Spectral Characterization of 6-O-Octanoyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1003-1024. [Link]

-

Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization. Hacettepe Journal of Biology and Chemistry, 41(3), 195-206. [Link]

-

Wikipedia. (2026). Glucose. [Link]

- Google Patents. (2001). WO2001036435A1 - Glucofuranoses.

-

Bhattacharjee, S. C., et al. (2021). DFT Based Comparative Studies of Some Glucofuranose and Glucopyranoside Esters and Ethers. Journal of Applied Science & Process Engineering, 8(2). [Link]

-

Jeffrey, G. A. (1990). Crystallographic studies of carbohydrates. Acta Crystallographica Section B: Structural Science, 46(1), 89-103. [Link]

-

Clark, J. (2023). an introduction to esters. Chemguide. [Link]

-

LibreTexts Chemistry. (2023). Properties of Esters. [Link]

-

Kuge, T., & Kitamura, S. (1985). A differential scanning calorimetric study on the effect of annealing on gelatinization behavior of corn starch. Journal of Food Science, 50(5), 1379-1383. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Van de Walle, D., et al. (2024). From Nucleation to Fat Crystal Network: Effects of Stearic–Palmitic Sucrose Ester on Static Crystallization of Palm Oil. Foods, 13(9), 1369. [Link]

-

ResearchGate. (2021). (PDF) Synthesis, and Spectral Characterization of 6-O-Octanoyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives. [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. [Link]

-

LibreTexts Chemistry. (2023). Recrystallization. [Link]

-

Hurtta, M., et al. (2004). Melting behaviour of D-sucrose, D-glucose and D-fructose. Carbohydrate Research, 339(13), 2267-73. [Link]

- Jeffrey, G. A., & Saenger, W. (1991). Hydrogen Bonding in Biological Structures. Springer-Verlag.

Sources

- 1. 53928-30-6, 3,5,6-O-Tribenzyl-1,2-O-isopropylidene-D-glucofuranose,CAS:53928-30-6 [chemsynlab.com]

- 2. 3,5,6-Tri-O-benzoyl-1,2-O-isopropylidene-a-D-glucofuranose | 6339-03-3 [sigmaaldrich.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Hydrophobicity and Partition Coefficient of Fully Propanoylated Glucose

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of parent molecules to enhance their physicochemical properties is a cornerstone of modern drug development and delivery. This guide provides a comprehensive technical overview of the hydrophobicity and partition coefficient of fully propanoylated glucose. By replacing the hydrophilic hydroxyl groups of glucose with propanoyl esters, a significant shift in the molecule's polarity and, consequently, its interaction with biological environments is achieved. This document will delve into the theoretical underpinnings of hydrophobicity, detail the synthesis of fully propanoylated glucose, provide a robust experimental protocol for the determination of its octanol-water partition coefficient (Log P), and discuss the profound implications of this value in the context of drug delivery and formulation.

Introduction: The Critical Role of Hydrophobicity in Drug Efficacy

The journey of a drug from administration to its site of action is a complex odyssey governed by a multitude of physicochemical properties. Among these, hydrophobicity, or the lack thereof, plays a pivotal role. It is the inherent property of a molecule to repel water, a characteristic driven by the absence of polar functional groups capable of forming hydrogen bonds.[1] In the realm of pharmacology, a drug's hydrophobicity dictates its solubility, membrane permeability, protein binding, and ultimately, its bioavailability and therapeutic efficacy.[2][3]

A key quantitative measure of hydrophobicity is the partition coefficient (P), which describes the equilibrium distribution of a compound between two immiscible phases, typically a lipid-like organic solvent (n-octanol) and an aqueous phase (water).[4] The logarithm of this ratio, Log P, is a widely accepted descriptor of lipophilicity.[5][6]

-

Log P < 0 : The compound is predominantly found in the aqueous phase (hydrophilic).

-

Log P = 0 : The compound is equally distributed between the two phases.

-

Log P > 0 : The compound is predominantly found in the organic phase (lipophilic/hydrophobic).[5]

Native glucose, with its multiple hydroxyl groups, is a highly hydrophilic molecule, readily soluble in aqueous environments but with poor passive diffusion across lipophilic cell membranes.[7][8] This limits its potential as a carrier or a standalone therapeutic in certain applications. By chemically modifying glucose through propanoylation—the esterification of its hydroxyl groups with propanoic acid—we can dramatically increase its hydrophobicity. This guide will explore the synthesis and characterization of fully propanoylated glucose, with a focus on quantifying its increased lipophilicity through the determination of its Log P value.

Synthesis of Fully Propanoylated Glucose: A Rationale-Driven Approach

The conversion of glucose to its fully propanoylated derivative involves the esterification of all five of its hydroxyl groups. The choice of propanoyl groups, as opposed to other acyl groups, offers a balance of increased lipophilicity without excessive steric hindrance that might impede subsequent biological interactions.

A common and effective method for this transformation is the use of an acylating agent in the presence of a suitable base and solvent. Propionic anhydride is a preferred acylating agent due to its reactivity and the straightforward removal of the propionic acid byproduct. A tertiary amine base, such as pyridine or triethylamine, acts as a catalyst and an acid scavenger.

Rationale for Experimental Choices:

-

Propionic Anhydride: Provides the propanoyl groups for esterification. Its reactivity is sufficient for complete acylation without requiring harsh conditions that could lead to degradation of the glucose backbone.

-

Pyridine as Solvent and Base: Pyridine serves a dual role. It is an excellent solvent for both glucose and the acylating agent. As a base, it neutralizes the propionic acid formed during the reaction, driving the equilibrium towards the formation of the ester product.

-

Reaction Temperature: The reaction is typically performed at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.

-

Purification: Following the reaction, the fully propanoylated glucose is isolated and purified from the reaction mixture. This typically involves an aqueous workup to remove the pyridine and any remaining propionic acid, followed by crystallization or chromatographic purification to obtain a high-purity product.

Determination of the Partition Coefficient (Log P): Theoretical and Experimental Approaches

The partition coefficient is a critical parameter for predicting a drug's behavior in a biological system.[4] Both theoretical and experimental methods can be employed for its determination.[5]

Theoretical Calculation of Log P

Computational models provide a rapid, in-silico estimation of Log P.[9] These methods are broadly categorized as atom-based or fragment-based. They calculate Log P by summing the contributions of individual atoms or molecular fragments to the overall lipophilicity of the molecule.[9] While these predictive tools are valuable for initial screening, they may not always accurately reflect the true lipophilicity of a novel compound, necessitating experimental verification.[10]

Experimental Determination of Log P: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for Log P determination due to its direct measurement of the partitioning equilibrium.[11][12] It is a robust and widely accepted technique.[11]

Experimental Protocol: Shake-Flask Method for Fully Propanoylated Glucose

-

Preparation of Saturated Solvents:

-

Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation of the two phases.

-

Allow the phases to separate completely before use.

-

-

Sample Preparation:

-

Prepare a stock solution of fully propanoylated glucose in the n-octanol-saturated aqueous phase. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

-

Partitioning:

-

In a suitable vessel (e.g., a screw-cap vial), combine a known volume of the stock solution with a known volume of the water-saturated n-octanol. A 1:1 volume ratio is common, but this can be adjusted based on the expected Log P.

-

Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to allow the solute to reach equilibrium between the two phases.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of fully propanoylated glucose in each phase using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice due to its sensitivity and specificity.[13]

-

-

Calculation of Log P:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase:

-

P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

-

The Log P is then calculated as the base-10 logarithm of P:

-

Log P = log10(P)

-

-

Self-Validating System: To ensure the trustworthiness of the results, the experiment should be performed in triplicate. Additionally, a mass balance calculation should be performed to confirm that the total amount of the compound recovered from both phases is consistent with the initial amount added.

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for Log P determination using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined Log P value for fully propanoylated glucose is expected to be significantly higher than that of native glucose. This shift from a hydrophilic to a lipophilic character has profound implications for its behavior in biological systems.

| Compound | Molecular Weight ( g/mol ) | Predicted Log P* | Experimental Log P |

| Glucose | 180.16 | ~ -3.24 | -3.24[14] |

| Fully Propanoylated Glucose | 460.45 | > 0 | To be determined |

*Predicted Log P for glucose can vary slightly depending on the algorithm used.

A positive Log P value for fully propanoylated glucose indicates a preference for lipid environments. This suggests enhanced permeability across biological membranes, such as the intestinal epithelium and the blood-brain barrier, which are primarily composed of lipid bilayers.[4][15]

Implications for Drug Development and Delivery

The increased hydrophobicity of fully propanoylated glucose opens up a range of possibilities in drug development and delivery:

-

Enhanced Oral Bioavailability: For orally administered drugs, the ability to cross the gastrointestinal membrane is a critical determinant of bioavailability. The increased lipophilicity of propanoylated glucose can facilitate this passive diffusion process.

-

Prodrug Strategies: The propanoyl esters can be designed to be labile, undergoing hydrolysis by endogenous esterases to release the parent glucose molecule and the active drug payload at the target site.[16][17] This approach can be used to improve the delivery of hydrophilic drugs.

-

Targeting the Central Nervous System: The blood-brain barrier is a formidable obstacle for many drugs. The increased lipophilicity of propanoylated glucose may enable it to cross this barrier more effectively, opening up avenues for the delivery of therapeutics to the brain.

-

Formulation of Poorly Soluble Drugs: The hydrophobic nature of propanoylated glucose could make it a suitable carrier for poorly water-soluble drugs, improving their formulation and delivery characteristics.[18]

Diagram of the Relationship between Acylation, Hydrophobicity, and Membrane Permeability:

Caption: Acylation increases hydrophobicity and membrane permeability.

Conclusion

The full propanoylation of glucose represents a powerful strategy for modulating its physicochemical properties, transforming it from a highly hydrophilic molecule into a lipophilic entity. The determination of its partition coefficient is a critical step in characterizing this transformation and predicting its behavior in biological systems. A significantly positive Log P value for fully propanoylated glucose underscores its potential for enhanced membrane permeability, opening up exciting new avenues for its application in advanced drug delivery systems and as a versatile scaffold in medicinal chemistry. The methodologies and insights presented in this guide provide a solid foundation for researchers and scientists working to harness the potential of hydrophobically modified carbohydrates in the development of next-generation therapeutics.

References

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Hydrophobicity – Knowledge and References. Retrieved from [Link]

-

Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

Di Meo, F., et al. (2024). Hydrophobicity: The door to drug delivery. Journal of Peptide Science, e3558. Retrieved from [Link]

- Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.

-

Di Meo, F., et al. (2024). Hydrophobicity: The door to drug delivery. Journal of Peptide Science, e3558. Retrieved from [Link]

-

Grigorian, A., et al. (2019). Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity. PLoS ONE, 14(3), e0214253. Retrieved from [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

MDPI. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. International Journal of Molecular Sciences, 23(11), 5899. Retrieved from [Link]

-

ResearchGate. (2019). Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity. Retrieved from [Link]

-

protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]

-

Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Chromatography A, 1425, 143-153. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2012). A New Simple Method for Determination of Partition Coefficient by Normal Phase Thin Layer Chromatography (TLC). Asian Journal of Research in Chemistry, 5(6), 764-767. Retrieved from [Link]

-

Hogarth, C., et al. (2022). Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. Nanoscale Advances, 4(1), 131-141. Retrieved from [Link]

-

Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(4), 270-278. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of D-Glucose, 2,3,4,5,6-pentaacetate (CAS 3891-59-6). Retrieved from [Link]

-

K-I. K., & Y-I. Y. (2007). Relative hydrophobicity/hydrophilicity of fructose, glucose, sucrose, and trehalose as probed by 1-propanol: a differential approach in solution thermodynamics. The Journal of Physical Chemistry B, 111(50), 13943-13948. Retrieved from [Link]

-

G-C. C., et al. (2017). Membrane Permeability of Fatty Acyl Compounds Studied via Molecular Simulation. Journal of Chemical Theory and Computation, 14(2), 1159-1170. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoyl (CAS 15843-24-0). Retrieved from [Link]

-

Wang, G., et al. (2013). Influence of Lipid A Acylation Pattern on Membrane Permeability and Innate Immune Stimulation. International Journal of Molecular Sciences, 14(9), 17485-17499. Retrieved from [Link]

-

ResearchGate. (n.d.). Relative Hydrophobicity/Hydrophilicity of Fructose, Glucose, Sucrose, and Trehalose as Probed by 1-Propanol: A Differential Approach in Solution Thermodynamics. Retrieved from [Link]

-

Wang, G., et al. (2013). Influence of lipid A acylation pattern on membrane permeability and innate immune stimulation. International Journal of Molecular Sciences, 14(9), 17485-17499. Retrieved from [Link]

-

MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3505. Retrieved from [Link]

-

Chemaxon. (n.d.). logP and logD Calculation. Retrieved from [Link]

-

Wikipedia. (n.d.). Partition coefficient. Retrieved from [Link]

-

Chen, Y., et al. (2019). Hydrophobic recognition allows the glycosyltransferase UGT76G1 to catalyze its substrate in two orientations. Nature Communications, 10(1), 3247. Retrieved from [Link]

-

Imre, B., et al. (2014). Outstanding Properties of the Hydration Shell around β-d-Glucose: A Computational Study. The Journal of Physical Chemistry A, 118(49), 11568-11579. Retrieved from [Link]

-

Costas, M., et al. (2005). Octanol-water partition coefficient of glucose, sucrose, and trehalose. Carbohydrate Research, 340(6), 1207-1211. Retrieved from [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). The logP values calculated with two methods and three basis sets, the.... Retrieved from [Link]

-

NIST. (n.d.). Propanoyl. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot synthesis of the fully protected monosaccharides. Retrieved from [Link]

-

NIH. (n.d.). Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS Characterization of Acetylated O-glucofuranosides: Direct Glucosylation of Volatile Alcohols from Unprotected Glucose. Retrieved from [Link]

-

Derman, S., et al. (2006). Glucose partition coefficient and diffusivity in the lower skin layers. Journal of Pharmaceutical Sciences, 95(10), 2240-2253. Retrieved from [Link]

-

MDPI. (2022). Glucose Hydrogenolysis into 1,2-Propanediol Using a Pt/deAl@Mg(OH)2 Catalyst: Expanding the Application of a Core–Shell Structured Catalyst. Catalysts, 12(11), 1319. Retrieved from [Link]

-

NIH. (2019). Continuous artificial synthesis of glucose precursor using enzyme-immobilized microfluidic reactors. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Propionic acid production in glycerol/glucose co-fermentation by Propionibacterium freudenreichii subsp shermanii. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of proline-glucose mixtures prepared by.... Retrieved from [Link]

-

MDPI. (2020). Enzymatic Synthesis of Glucose Monodecanoate in a Hydrophobic Deep Eutectic Solvent. Catalysts, 10(6), 693. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Effective conversion of glucose to 1,3-propanediol and ethanol via multifunctional iron foam catalysts. Catalysis Science & Technology, 15(10), 2588-2598. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrophobicity: The door to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Partition coefficient - Wikipedia [en.wikipedia.org]

- 5. acdlabs.com [acdlabs.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Relative hydrophobicity/hydrophilicity of fructose, glucose, sucrose, and trehalose as probed by 1-propanol: a differential approach in solution thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Outstanding Properties of the Hydration Shell around β-d-Glucose: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dl.chemaxon.com [dl.chemaxon.com]

- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. Octanol-water partition coefficient of glucose, sucrose, and trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Membrane Permeability of Fatty Acyl Compounds Studied via Molecular Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]

Methodological & Application

Reagents for selective propanoylation of D-glucose furanose ring

Application Note: AN-GLU-2026-04

Topic: Reagents and Protocols for the Selective Propanoylation of 1,2-O-Isopropylidene-

Executive Summary

Selective acylation of carbohydrates is a cornerstone of glycomimetic drug development and surfactant synthesis. This guide addresses the specific challenge of propanoylation (introduction of a propionyl group) onto the D-glucose furanose ring .

Unlike pyranose forms, the furanose ring is thermodynamically less stable and requires kinetic trapping, typically as 1,2-O-isopropylidene-

This Application Note provides two validated workflows:

-

Enzymatic Regioselective Synthesis: The "Gold Standard" for exclusive C6-O-propanoylation using Candida antarctica Lipase B (CAL-B).

-

Chemo-Selective Kinetic Synthesis: A low-temperature chemical route for primary esterification.

Strategic Analysis: The Reactivity Landscape

To achieve selectivity, one must exploit the intrinsic reactivity hierarchy of the MAG scaffold.

-

C6-OH (Primary): The most accessible and nucleophilic hydroxyl. It is located on the exocyclic tail, minimizing steric clash.

-

C5-OH (Secondary): Adjacent to C6; reactivity is lower than C6 but significantly higher than C3.

-

C3-OH (Secondary): Highly hindered. Located within the "V-shape" of the fused bicyclic system (furanose + acetonide rings). It is typically the last to react.

Decision Matrix: Reagent Selection

The choice of reagent dictates the regioselectivity profile.

Figure 1: Decision matrix for selecting reagents based on the target hydroxyl group.

Protocol A: High-Fidelity C6-Selective Propanoylation (Enzymatic)

Rationale: Lipases, specifically Candida antarctica Lipase B (immobilized as Novozym 435), exhibit extreme specificity for primary alcohols in carbohydrate scaffolds. Using vinyl propionate as the acyl donor renders the reaction irreversible due to the tautomerization of the vinyl alcohol byproduct into acetaldehyde.

Materials

-

Substrate: 1,2-O-isopropylidene-

-D-glucofuranose (MAG). -

Biocatalyst: Novozym 435 (Immobilized CAL-B).

-

Acyl Donor: Vinyl propionate (Avoid propionic acid to prevent water production/hydrolysis).

-

Solvent: Anhydrous Acetone or tert-Butanol (Green solvents).

-

Drying Agent: 4Å Molecular Sieves (Activated).

Step-by-Step Methodology

-

Preparation:

-

Dry the MAG substrate in a vacuum desiccator over

overnight. -

Activate molecular sieves (4Å) at 250°C for 3 hours prior to use.

-

-

Reaction Setup:

-

In a round-bottom flask, dissolve MAG (1.0 eq, 10 mmol) in anhydrous Acetone (50 mL) .

-

Add Vinyl Propionate (3.0 eq) .

-

Add Novozym 435 (20% w/w relative to substrate) .

-

Add 1.0 g of activated molecular sieves.

-

-

Incubation:

-

Incubate in an orbital shaker at 45°C and 200 rpm .

-

Note: Do not use magnetic stirring, as the stir bar can grind the immobilized enzyme beads, reducing recyclability.

-

-

Monitoring:

-

Monitor via TLC (Ethyl Acetate:Hexane, 3:1). The product (6-O-propanoyl-MAG) will appear as a spot with higher

than the starting material. -

Reaction typically reaches completion in 6–12 hours .

-

-

Work-up:

-

Filter the mixture to remove the enzyme beads and sieves. (Save beads; they can be washed with acetone and reused up to 5 times).

-

Concentrate the filtrate under reduced pressure.[1]

-

-

Purification:

-

The enzymatic route is often clean enough to bypass column chromatography. If necessary, purify via flash chromatography (Silica gel, EtOAc/Hexane gradient).

-

Yield Expectation: >90% conversion with >98% regioselectivity for C6.

Protocol B: Chemical Kinetic Propanoylation

Rationale: When enzymes are unavailable or cost-prohibitive, chemical acylation can favor C6 due to steric accessibility. However, strictly controlled low temperatures are required to prevent "over-shoot" to the C5 position.

Materials

-

Reagent: Propionyl Chloride (More reactive than anhydride, allows low-temp operation).

-

Base: Pyridine (Acts as solvent and proton scavenger).

-

Solvent: Dichloromethane (DCM).

Step-by-Step Methodology

-

Setup:

-

Dissolve MAG (1.0 eq) in dry Pyridine/DCM (1:1 ratio) under an inert atmosphere (

or Ar). -

Cool the solution to -10°C using an ice/salt bath. Critical Step.

-

-

Addition:

-

Dilute Propionyl Chloride (1.05 eq) in a small volume of DCM.

-

Add the chloride solution dropwise over 30 minutes. A slow addition rate prevents local heating and loss of selectivity.

-

-

Reaction:

-

Stir at -10°C for 2 hours.

-

Allow to warm slowly to 0°C over 1 hour.

-

Stop Point: Quench immediately if TLC shows formation of di-ester (fast-moving spot).

-

-

Work-up:

-

Quench with cold methanol (1 mL).

-

Dilute with DCM and wash with 1M HCl (to remove pyridine), followed by saturated

and brine. -

Dry over

and concentrate.

-

-

Purification:

-

Mandatory: Column chromatography is required to separate the 6-O-monoester from trace 5,6-di-ester byproducts.

-

Analytical Validation (QC)

To confirm the regioselectivity, compare the

| Position | MAG (Starting Material) | 6-O-Propanoyl-MAG (Product) | Shift ( | Interpretation |

| H-1 | ~5.93 (d) | ~5.93 (d) | ~0.0 | Unaffected (Protected) |

| H-3 | ~4.35 | ~4.35 | ~0.0 | Unaffected (Free OH) |

| H-5 | ~4.10 | ~4.15 | <0.1 | Minor inductive effect |

| H-6a | ~3.80 | ~4.25 | +0.45 | Diagnostic: Acylation at C6 |

| H-6b | ~3.65 | ~4.40 | +0.75 | Diagnostic: Acylation at C6 |

Table 1: Expected NMR shifts in

Mechanism of Enzymatic Selectivity

The following workflow illustrates the catalytic cycle of CAL-B with Vinyl Propionate, highlighting the irreversibility mechanism.

Figure 2: Catalytic cycle of CAL-B. The tautomerization of vinyl alcohol to acetaldehyde prevents the reverse reaction, driving high yields.

References

-

Therisod, M., & Klibanov, A. M. (1986). Facile enzymatic preparation of monoacylated sugars in pyridine. Journal of the American Chemical Society, 108(18), 5638-5640. Link

-

Gumel, A. M., et al. (2011).[2] Lipase-catalyzed synthesis of 6-O-glucosyldecanoate: Reaction optimization. Biotechnology & Biotechnological Equipment, 25(4), 2642-2651.[2] Link

-

Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. (Reference for organotin/chemical selectivity principles). Link

-

Lee, D., & Taylor, M. S. (2011).[3] Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724–3727.[3] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Lipase-catalyzed synthesis of 6-o-d-glucosyldecanoate in tert-butanol: reaction optimization and effect of mixing power input - UM Research Repository [eprints.um.edu.my]

- 3. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]

One-pot synthesis methods for per-O-propanoylated sugars

Application Note: One-Pot Synthesis Methods for Per-O-Propanoylated Sugars

Abstract

Per-O-propanoylated sugars are critical intermediates in carbohydrate chemistry, serving as lipophilic prodrug scaffolds and stable glycosyl donors. While acetylation is ubiquitous, propanoylation offers distinct physicochemical advantages, including enhanced membrane permeability and altered crystallinity. This guide details three field-proven "one-pot" protocols for synthesizing per-O-propanoylated carbohydrates directly from free sugars. We prioritize methods that minimize isolation steps, reduce solvent waste, and maximize atom economy.

Introduction & Strategic Value

In drug development, hydroxyl protection is not merely a defensive step; it is a tool to modulate pharmacokinetics. Replacing acetyl groups with propanoyl groups increases the lipophilicity (

Key Applications:

-

Prodrug Design: Propanoyl esters are hydrolyzed by intracellular esterases at rates distinct from acetates, allowing for tuned release profiles.

-

Glycosyl Donors: Per-O-propanoylated sugars serve as precursors for "armed" or "disarmed" glycosyl donors depending on the anomeric configuration and protecting group patterns.

-

Purification: Propanoylated derivatives often crystallize more readily or show better separation on silica gel compared to their acetylated counterparts due to the added alkyl bulk.

Mechanistic Principles

The core transformation is a nucleophilic acyl substitution. In a one-pot setting, the challenge is to activate the propionic anhydride sufficiently to react with all hydroxyls—including the sterically hindered secondary and anomeric -OH groups—without causing degradation (e.g., caramelization) or unwanted anomeric scrambling.

Activation Pathways:

-

Nucleophilic Catalysis (Base): Pyridine or DMAP attacks the anhydride to form a highly electrophilic N-acylpyridinium ion.

-

Lewis Acid Catalysis: Iodine (

) or Metal Triflates (

Figure 1: Mechanistic pathway for catalyst-promoted acylation of carbohydrates.

Protocol A: Iodine-Catalyzed Solvent-Free Synthesis (Green & Scalable)

Best For: Large-scale synthesis (>10g), cost-sensitive projects, and robust substrates (Glucose, Galactose, Mannose). Mechanism: Iodine acts as a mild Lewis acid. This method is highly exothermic; temperature control is vital.

Materials

-

Substrate: Free sugar (e.g., D-Glucose), finely powdered.

-

Reagent: Propionic anhydride (

5.0 equiv.[1] for hexoses). -